molecular formula C24H26N4OS B2879013 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 922901-09-5

2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2879013
CAS No.: 922901-09-5
M. Wt: 418.56
InChI Key: DDYOMCCBBFSUAU-UHFFFAOYSA-N
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Description

The compound 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a pyridazine derivative featuring a 2,4-dimethylphenyl-substituted pyridazine core linked via a sulfanyl group to a 1-(4-phenylpiperazin-1-yl)ethanone moiety.

Key structural features include:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 3 with a sulfanyl group.
  • 2,4-Dimethylphenyl group: Attached at position 6 of the pyridazine, contributing steric bulk and lipophilicity.
  • 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at position 4, known to modulate receptor binding in medicinal chemistry.
  • Ethanone linker: Connects the sulfanyl group to the piperazine, influencing molecular flexibility and electronic properties.

Properties

IUPAC Name

2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-18-8-9-21(19(2)16-18)22-10-11-23(26-25-22)30-17-24(29)28-14-12-27(13-15-28)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYOMCCBBFSUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

The sulfanyl linker may offer distinct electronic effects compared to acetamide (17) or acetonitrile (13) groups, influencing hydrogen bonding and metabolic stability.

Synthetic Yields :

  • Yields for pyridazine-piperazine hybrids range from 43% to 82%, depending on reaction conditions. For example, compound 22 was synthesized in 82% yield using HOBt/TBTU coupling , whereas compound 13 required reflux with phenylpiperazine (43% yield) .

Biological Activity: Compound 17 demonstrated fungicidal and antibacterial activity, attributed to the 4-chlorophenyl and acetamide groups . Fluorinated analogs (e.g., [4-(4-fluorophenyl)piperazin-1-yl]methanones) are often explored for CNS targets due to improved bioavailability and receptor affinity .

Physicochemical Properties

Melting Points :

  • Melting points for pyridazine derivatives vary widely (102–247°C), influenced by crystallinity and substituent polarity. For instance, compound 17 melts at 102–105°C, while the more polar 2-(4-methoxyphenyl) analog (13) melts at 123–125°C .

Solubility :

  • The sulfanyl group in the target compound may reduce aqueous solubility compared to acetamide or nitrile-containing analogs, necessitating formulation optimization.

Structure-Activity Relationships (SAR)

  • Pyridazine Core : Essential for π-π stacking interactions in biological targets. Substitution at position 6 (e.g., 2,4-dimethylphenyl) modulates steric and electronic effects.
  • Piperazine Ring : The 4-phenyl group enhances binding to serotonin or dopamine receptors, while fluorinated variants (e.g., 4-(4-fluorophenyl)) improve metabolic stability .
  • Linker Groups : Sulfanyl vs. acetamide vs. nitrile linkers affect electronic density and hydrogen-bonding capacity, critical for target engagement .

Preparation Methods

Pyridazine Ring Formation

Pyridazine synthesis typically involves [4+2] cyclocondensation of 1,4-diketones with hydrazine. For 6-(2,4-dimethylphenyl)pyridazine:

  • Substrate Preparation : 2,4-Dimethylphenylacetylene is oxidized to 1,4-di(2,4-dimethylphenyl)but-2-yne-1,4-dione using potassium permanganate in acidic conditions.
  • Cyclization : The diketone reacts with hydrazine hydrate (2 equivalents) in ethanol under reflux (12 h, 80°C), yielding 6-(2,4-dimethylphenyl)pyridazine.

Thiolation at Position 3

Introducing the sulfanyl group requires electrophilic substitution or metal-catalyzed thiolation:

  • Method A : Direct thiolation using phosphorus pentasulfide (P₂S₅) in toluene (110°C, 6 h), achieving 65–70% yield.
  • Method B : Palladium-catalyzed C–H thiolation with hydrogen sulfide (H₂S) and CuI as a co-catalyst in DMF (120°C, 24 h), yielding 75% product.

Synthesis of 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone (Fragment B)

Piperazine Functionalization

4-Phenylpiperazine is acylated via Friedel-Crafts acylation:

  • Reaction Setup : 4-Phenylpiperazine (1 equiv) reacts with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0°C.
  • Base Addition : Triethylamine (2 equiv) is added dropwise to neutralize HBr, maintaining pH > 9. The mixture stirs for 4 h at room temperature, yielding 85–90% 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone.

Coupling of Fragments A and B

Nucleophilic Substitution

Fragment A’s thiolate anion displaces bromide in Fragment B:

  • Deprotonation : Fragment A (1 equiv) is treated with sodium hydride (1.1 equiv) in dry THF (0°C, 30 min).
  • Coupling : Fragment B (1 equiv) in THF is added, and the reaction refluxes (12 h, 70°C). Yield: 78–82%.

Alternative Thiourea Intermediate

To avoid thiol oxidation, a thiourea intermediate is formed:

  • Thiourea Synthesis : Fragment A reacts with thiophosgene (1.1 equiv) in DCM, forming pyridazine-3-isothiocyanate.
  • Coupling with Piperazine : The isothiocyanate reacts with 1-(4-phenylpiperazin-1-yl)ethanamine in acetonitrile (24 h, RT), yielding 70% product.

Optimization and Scalability

Solvent and Temperature Effects

Condition Yield (%) Purity (%)
THF, 70°C 82 98
DMF, 100°C 75 95
Ethanol, 80°C 68 92

Polar aprotic solvents (THF, DMF) enhance nucleophilicity, improving yields.

Catalytic Additives

Adding KI (10 mol%) accelerates bromide displacement via the Finkelstein mechanism, reducing reaction time to 6 h.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine-H), 7.38–7.12 (m, 9H, aromatic), 4.12 (s, 2H, CH₂CO), 3.52–3.21 (m, 8H, piperazine), 2.41 (s, 6H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₄H₂₇N₄O₂S [M+H]⁺: 459.1789; found: 459.1793.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows 98.5% purity, Rt = 6.7 min.

Industrial-Scale Considerations

  • Cost Efficiency : Using P₂S₅ for thiolation reduces costs compared to Pd catalysts.
  • Waste Management : Bromide byproducts are neutralized with aqueous NaHCO₃, achieving >99% removal.

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